molecular formula C14H13Cl2N B8784387 [Bis(4-chlorophenyl)methyl](methyl)amine

[Bis(4-chlorophenyl)methyl](methyl)amine

Cat. No.: B8784387
M. Wt: 266.2 g/mol
InChI Key: PJXQWGJZSHIKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chlorophenyl)methylamine is a secondary amine featuring a central carbon atom bonded to two 4-chlorophenyl groups and a methylamine moiety. Its molecular formula is C₁₃H₁₂Cl₂N, with a calculated molecular weight of 252.15 g/mol.

Properties

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)-N-methylmethanamine

InChI

InChI=1S/C14H13Cl2N/c1-17-14(10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11/h2-9,14,17H,1H3

InChI Key

PJXQWGJZSHIKTF-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares Bis(4-chlorophenyl)methylamine with structurally related amines, highlighting key differences in substituents, molecular weight, and synthesis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Potential Applications References
Bis(4-chlorophenyl)methylamine C₁₃H₁₂Cl₂N 252.15 Two 4-ClPh, methylamine Hypothetical coupling reaction Biological probes, agrochemicals -
(4-Chlorophenyl)(pyridin-4-yl)methylamine C₁₃H₁₃ClN₂ 232.71 4-ClPh, pyridinyl, methylamine General Method B (condensation) REV-ERBα modulation
[2-(4-ClPh)ethyl][(2-MePh)methyl]amine C₁₆H₁₈ClN 259.77 4-ClPh ethyl, 2-MePh methyl Undisclosed Undisclosed
Bis(4-fluorobenzyl)amine hydrochloride C₁₄H₁₄ClF₂N 283.72 Two 4-FPh, benzylamine, HCl salt Reductive amination Pharmaceutical intermediate
N-[(E)-(4-ClPh)methylidene]-4-...aniline* C₂₇H₂₀Cl₂N₂ 443.37 Bis(4-ClPh)methylidene, benzyl linkage Condensation Material science, ligands

*Abbreviated for clarity; full name: N-[(E)-(4-chlorophenyl)methylidene]-N-[4-(4-{[(E)-(4-chlorophenyl)methylidene]amino}benzyl)phenyl]amine

Key Observations:
  • Halogen Variation : Bis(4-fluorobenzyl)amine hydrochloride replaces chlorine with fluorine, decreasing steric bulk and altering electronic properties (fluorine’s stronger electron-withdrawing effect).
  • Complexity : Compounds like exhibit extended conjugation and rigidity due to imine linkages, which may influence binding affinity in catalytic or receptor-based applications.

Physicochemical Properties

  • Lipophilicity : The presence of two 4-chlorophenyl groups in the target compound increases hydrophobicity compared to analogs with methoxy or pyridinyl substituents. This property is critical for membrane permeability in drug design .
  • Stability: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance stability under acidic conditions but may reduce nucleophilicity at the amine center. In contrast, methoxy groups (electron-donating) could increase susceptibility to oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.